molecular formula C₃₄H₃₆FN₅O₂ B1662126 Jnj-31020028 CAS No. 1094873-14-9

Jnj-31020028

Cat. No. B1662126
M. Wt: 565.7 g/mol
InChI Key: OVUNRYUVDVWTTE-UHFFFAOYSA-N
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Description

JNJ-31020028 is a selective and brain penetrant antagonist of the neuropeptide Y Y2 receptor . It has been used for the research of nervous diseases . It has high affinity for human and rat Y2 receptors with pIC50 values of 8.07 and 8.22 respectively .


Molecular Structure Analysis

The molecular formula of JNJ-31020028 is C34H36FN5O2 . Its exact mass is 565.29 and its molecular weight is 565.600 .


Chemical Reactions Analysis

JNJ-31020028 selectively binds with hY2, rY2, and mY2 with pIC50 values of 8.07, 8.22, and 8.21, respectively . It inhibits PYY-induced calcium response with a pKB value of 8.04 .


Physical And Chemical Properties Analysis

The molecular formula of JNJ-31020028 is C34H36FN5O2 . Its exact mass is 565.29 and its molecular weight is 565.600 .

Scientific Research Applications

In Vitro and In Vivo Characterization

  • Study Overview : JNJ-31020028, a novel Y2 receptor antagonist, was characterized for its affinity and selectivity in both in vitro and in vivo settings. The study focused on its potential role in modulating behaviors in rodents under specific situational conditions.
  • Key Findings : This compound showed high affinity and selectivity for Y2 receptors, affecting norepinephrine release and modulating stress responses. However, it was found ineffective in various anxiety models in rodents, suggesting a more complex role for Y2 receptors in acute behaviors (Shoblock et al., 2010).

Antidepressant-like Effects in Olfactory Bulbectomized Rat

  • Study Focus : The effects of chronic administration of JNJ-31020028 were studied in an animal model mimicking human depression symptoms.
  • Findings : Chronic administration resulted in decreased immobility time in the forced swim test, indicative of antidepressant-like effects. This suggests potential therapeutic applications of JNJ-31020028 in depression models (Morales-Medina et al., 2012).

Role in Alcohol Consumption and Anxiety Models

  • Research Objective : The study investigated JNJ-31020028’s effects in models of alcohol consumption, relapse, and anxiety.
  • Outcomes : The compound did not significantly affect alcohol consumption or relapse behavior but showed promise in alleviating anxiety during alcohol withdrawal. This positions JNJ-31020028 as a potential treatment for negative affective states following alcohol withdrawal (Cippitelli et al., 2011).

PET Brain Imaging

  • Research Approach : The study developed and used a novel PET radiotracer based on JNJ-31020028 for brain imaging in pigs.
  • Implications : This research highlighted the potential of JNJ-31020028 in studying neuropeptide Y2 (NPY2) receptors in the brain, contributing to the understanding of disorders involving these receptors (Winterdahl et al., 2014).

Discovery and Synthesis

  • Focus : The study details the discovery and synthesis of JNJ-31020028, emphasizing its high affinity and selectivity as a Y2 receptor antagonist.
  • Significance : Understanding the chemical properties and synthesis process of JNJ-31020028 provides a foundation for further research and potential pharmaceutical development (Swanson et al., 2011)

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

JNJ-31020028 was initially developed by Johnson & Johnson . Its global highest R&D status is pending . It has potential therapeutic areas in endocrinology and metabolic disease .

properties

IUPAC Name

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUNRYUVDVWTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jnj-31020028

CAS RN

1094873-14-9
Record name JNJ-31020028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-31020028
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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CCN(CC)C(=O)C(c1ccccc1)N1CCN(c2ccc(N)cc2F)CC1
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Synthesis routes and methods II

Procedure details

A 250 mL, round-bottomed flask under a positive pressure of nitrogen was equipped with a magnetic stirrer and charged with anhydrous DMF (70 mL) followed by 2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide (3.5 g, 9.1 mmol), 2-pyridin-3-yl-benzoic acid (1.9 g, 9.5 mmol), HATU (3.8 g, 10.0 mmol) and DIPEA (1.3 g, 10.0 mmol). The resulting brown colored reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then concentrated on the rotary evaporator to yield an oil. To this oil was added, dichloromethane (100 mL) and 1N NaOH (50 mL). The biphasic solution was stirred for 0.5 h after which phases were separated. The aqueous layer was extracted with dichloromethane (2×25 mL). The organic layers were pooled, dried over anhydrous sodium sulfate, filtered and concentrated to yield a viscous brown oil. The oil was taken in ethanol (100 mL) and heated to ˜60° C. in a water bath for 1 h. The resulting mixture was diluted with MTBE (added with magnetic stirring in 25 mL portions, total 125 mL). The resulting suspension was stirred at 0° C. (ice/water bath) for 2 h. The product was collected by filtration through a medium porosity glass frit, washed with a mixture of EtOH/MTBE (1:1.25, 22.5 mL×2) and the filter-cake dried thoroughly under house vacuum to yield the title compound as an off-white solid.
Name
2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide
Quantity
3.5 g
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reactant
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70 mL
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1.9 g
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3.8 g
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1.3 g
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50 mL
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ice water
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100 mL
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25 mL
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide (0.16 g, 0.4 mmol) and methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester (0.06 g, 0.2 mmol) in DMF (1 mL) was heated at 50° C. After five hours, the reaction mixture was quenched with H2O (5 mL) and extracted with EtOAc (4×10 mL). The organic extracts were combined, dried (Na2SO4), and the solvent was evaporated under reduced pressure. Chromatography of the residue (SiO2: NH3 (MeOH):CH2Cl2) yielded the title compound.
Name
N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide
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0.16 g
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methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester
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0.06 g
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
A Cippitelli, AH Rezvani, JE Robinson, L Eisenberg… - Alcohol, 2011 - Elsevier
… Here, we examined the effect of the small molecule JNJ-31020028 on alcohol- and anxiety-related behaviors in well-established behavioral models of alcohol intake and relapse to …
Number of citations: 49 www.sciencedirect.com
DM Swanson, VD Wong, JA Jablonowski… - Bioorganic & medicinal …, 2011 - Elsevier
… One member of this series, JNJ 31020028 (5), was previously … Further, JNJ 31020028 possessed a clean CYP profile and … a racemic mixture, JNJ 31020028 was resolved by chiral …
Number of citations: 13 www.sciencedirect.com
JC Morales-Medina, Y Dumont, P Bonaventure… - Neuropeptides, 2012 - Elsevier
… (icv) administration of JNJ-31020028 in a battery of … Chronic administration of JNJ-31020028 induced a decrease … Furthermore, JNJ-31020028 had no effect on behavior tests …
Number of citations: 31 www.sciencedirect.com
JR Shoblock, N Welty, D Nepomuceno, B Lord… - …, 2010 - Springer
… The affinity of JNJ-31020028 was determined by inhibition of the PYY binding to human Y 2 receptors in … JNJ-31020028 was tested in vivo with microdialysis, in anxiety models, and on …
Number of citations: 52 link.springer.com
M Winterdahl, H Audrain, AM Landau… - Journal of Nuclear …, 2014 - Soc Nuclear Med
… Results: In autoradiography studies, N- 11 C-methyl-JNJ-31020028 receptor binding sites … by unlabeled JNJ-31020028. In PET studies, N- 11 C-methyl-JNJ-31020028 was metabolized …
Number of citations: 15 jnm.snmjournals.org
C Aydin, O Oztan, C Isgor - Behavioural brain research, 2011 - Elsevier
… , brain-penetrant Y2 receptor antagonist, JNJ-31020028, during 1 wk of abstinence in an … We will use the novel Y2R antagonist agent, JNJ-31020028, which is recently described as …
Number of citations: 31 www.sciencedirect.com
TL Andersen, SD Friis, H Audrain… - Journal of the …, 2015 - ACS Publications
… , exemplified by the production of three synthetically challenging molecules, [ 11 C]raclopride, [ 11 C]olaparib, and the neuropeptide YY 2 receptor antagonist, [ 11 C]JNJ-31020028, in …
Number of citations: 96 pubs.acs.org
M Kallupi, LF Vendruscolo, CY Carmichael… - Addiction …, 2014 - Wiley Online Library
… Here, we report that neither systemic (JNJ-31020028) nor intra-CeA (BIIE0246) Y 2 R antagonism altered operant alcohol responding by alcohol-dependent or non-dependent rats. …
Number of citations: 37 onlinelibrary.wiley.com
T Tang, C Hartig, Q Chen, W Zhao, A Kaiser… - Nature …, 2021 - nature.com
… In this work, we report the crystal structure of Y 2 R in complex with JNJ-31020028 at 2.8 Å resolution. Together with extensive functional studies, our results provide key insights into the …
Number of citations: 23 www.nature.com
J Yue, D Guo, X Gao, J Wang, E Nepovimova, W Wu… - Toxins, 2021 - mdpi.com
… -39 and JNJ-31020028 had no effect on food intake dose in mice compared with the control group (Figure 4 and Figure 5). After pretreatment of 10 mg/kg·bw JNJ-31020028, at 0.5 h, …
Number of citations: 9 www.mdpi.com

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